1H-Isoindol-1-one, 2,3-dihydro-5-iodo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

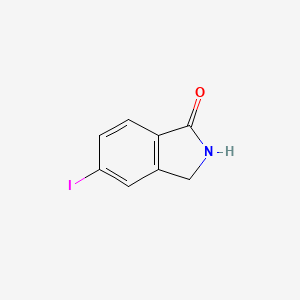

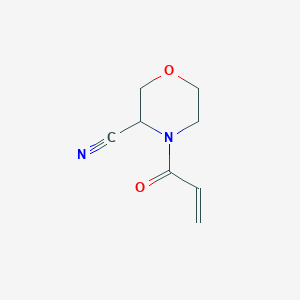

1H-Isoindol-1-one, 2,3-dihydro-5-iodo-, also known as 5-iodo-1-isoindolinone, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular weight of 259.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6INO/c9-6-1-2-7-5 (3-6)4-10-8 (7)11/h1-3H,4H2, (H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.05 . The IUPAC name is 5-iodo-1-isoindolinone . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available from the search results.Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Approaches : Research has demonstrated concise and efficient synthesis methods for 2,3-dihydro-1H-isoindol-1-ones, emphasizing their synthetic potential. For instance, Lamblin et al. (2007) reported a synthesis based on Parham-type cyclization, which was further used to assemble the polycyclic framework of vitedoamine A (Lamblin et al., 2007).

Chemical Properties and Reactions : Hennige et al. (1988) studied the synthesis and properties of 3-Alkoxy-1H-isoindole compounds. They focused on the regiospecific O-alkylation and subsequent NH-deprotonation of substituted 2,3-Dihydro-1H-isoindol-1-ones (Hennige et al., 1988).

Palladium-Catalyzed Reactions : Hou et al. (2007) explored the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines), examining their reduction and dehalogenation processes (Hou et al., 2007).

Synthesis of Derivatives : Kobayashi et al. (2010) developed a method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-one derivatives, highlighting the versatility of 2,3-dihydro-1H-isoindol-1-ones in chemical synthesis (Kobayashi et al., 2010).

Structural Analysis : The structure of 5-(3-Iodophenyl)-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol was studied by Rodier et al. (1993), demonstrating the potential for detailed structural analysis of such compounds (Rodier et al., 1993).

Fluorescence Properties : Simons and Johnson (1978) investigated the fluorescence properties of 1-alkyl(and aryl)thio-2-alkylisoindoles, offering insights into their potential applications in analytical chemistry (Simons & Johnson, 1978).

Novel Synthesis Methods

Isoindole Synthesis Techniques : Sato et al. (1988) described novel methods for synthesizing various isoindoles, expanding the range of functionalized derivatives available for research and development (Sato et al., 1988).

Recent Developments in Chemistry : Weintraub and Wang (2022) provided an overview of novel reactions involving 2H- and 1H-isoindoles, highlighting the significance of these compounds in various fields, including medicine and solar energy (Weintraub & Wang, 2022).

Mechanism of Action

Target of Action

The primary target of the compound 5-Iodoisoindolin-1-one, also known as 1H-Isoindol-1-one, 2,3-dihydro-5-iodo-, is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .

Mode of Action

5-Iodoisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions . The compound binds to active amino acid residues of CDK7, leading to inhibition of the kinase . This interaction results in the disruption of the cell cycle and transcription processes regulated by CDK7 .

Biochemical Pathways

The interaction of 5-Iodoisoindolin-1-one with CDK7 affects the cell cycle regulation and transcription pathways . The inhibition of CDK7 disrupts these pathways, potentially leading to cell cycle arrest and altered gene expression . The downstream effects of these disruptions could include reduced cell proliferation and changes in cellular functions .

Pharmacokinetics

The compound’s high binding affinity to cdk7 suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of 5-Iodoisoindolin-1-one’s action primarily involve alterations in cell cycle regulation and transcription . By inhibiting CDK7, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest . Additionally, the compound’s impact on transcription could lead to changes in gene expression, affecting various cellular functions .

Biochemical Analysis

Biochemical Properties

5-Iodoisoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . It has been shown to have high binding affinity with active amino acid residues of CDK7, indicating its potential role in biochemical reactions .

Cellular Effects

The effects of 5-Iodoisoindolin-1-one on cellular processes are primarily linked to its potential inhibitory action on CDK7 . By inhibiting CDK7, it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Iodoisoindolin-1-one is believed to be related to its inhibitory effects on CDK7 . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

5-iodo-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDADBWJXAKXSIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718848 |

Source

|

| Record name | 5-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

897958-99-5 |

Source

|

| Record name | 5-Iodo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419729.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)

![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)

![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)

![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)

![4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2419748.png)

![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)

![2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2419752.png)